molecular formula C11H14FNO B177006 N,N-diethyl-4-fluorobenzamide CAS No. 10366-88-8

N,N-diethyl-4-fluorobenzamide

Cat. No.: B177006
CAS No.: 10366-88-8
M. Wt: 195.23 g/mol
InChI Key: GSGFTBHFBGGZPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with diethylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-4-fluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted benzamides.

    Oxidation Reactions: The major product is 4-fluorobenzoic acid.

    Reduction Reactions: The major product is N,N-diethyl-4-fluoroaniline.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Precursor for Pharmacologically Active Compounds : N,N-Diethyl-4-fluorobenzamide serves as a precursor in the synthesis of various active compounds, including potential antiarrhythmic agents. Its structure allows for modifications that can lead to new therapeutic agents with improved efficacy and safety profiles .
  • Biological Studies
    • Receptor-Ligand Interactions : The compound is utilized to study interactions between receptors and ligands, providing insights into cellular signaling pathways. It can act as an inhibitor or antagonist at specific receptors, modulating biological responses .
    • PET Imaging : Radiolabeled derivatives of this compound have been developed for use in positron emission tomography (PET) imaging. For instance, a study demonstrated that a derivative showed high uptake in melanoma cells, indicating its potential as a diagnostic tool for cancer .
  • Materials Science
    • Development of Novel Materials : The compound's unique properties allow it to be used in creating materials with specific electronic and optical characteristics, which can be applied in various technological fields.

Antiarrhythmic Studies

Research has shown that this compound can stabilize cardiac membranes by modulating ion channels. This property is crucial for developing new antiarrhythmic therapies that could improve patient outcomes in cardiac conditions.

PET Imaging Applications

A notable study involved the synthesis of a radiolabeled derivative that demonstrated significant tumor accumulation in melanoma xenograft models. The biodistribution studies indicated a favorable tumor-to-background ratio, suggesting its utility as a PET imaging probe for early cancer detection .

Application Area Specific Use Findings/Outcomes
Medicinal ChemistryPrecursor for antiarrhythmic agentsEnhanced efficacy through structural modifications
BiologyStudy of receptor interactionsModulation of cellular signaling pathways
PET ImagingDiagnostic tool for melanomaHigh tumor uptake; favorable imaging characteristics

Mechanism of Action

The primary mechanism by which N,N-diethyl-4-fluorobenzamide exerts its insect-repellent effects involves interfering with the olfactory receptors of insects. This compound masks the scents that attract insects to humans, thereby reducing the likelihood of insect bites. The molecular targets include olfactory receptor neurons in insects, which are responsible for detecting host odors .

Comparison with Similar Compounds

  • N,N-Diethyl-3-fluorobenzamide
  • N,N-Diethyl-2-fluorobenzamide
  • N,N-Diethyl-4-chlorobenzamide

Comparison: N,N-Diethyl-4-fluorobenzamide is unique due to the presence of the fluorine atom at the para position on the benzene ring. This fluorine substitution enhances its insect-repellent properties compared to its analogs with different substituents or substitution patterns. The fluorine atom also contributes to the compound’s stability and resistance to metabolic degradation, making it more effective and longer-lasting as an insect repellent .

Biological Activity

N,N-Diethyl-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16FNOC_{12}H_{16}FNO and features a fluorine atom at the para position of the benzamide structure. The presence of the fluorine substituent enhances its lipophilicity and may influence its interaction with biological targets. The compound can be synthesized through various methods, including acylation reactions involving palladium catalysts, which have been shown to yield derivatives with significant biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity, potentially leading to both inhibition and activation of various biological pathways. The diethyl groups contribute to the compound's lipophilicity, which may improve membrane permeability and overall bioactivity.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been evaluated for its ability to inhibit bacterial growth, showing promising results against various strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Modulation

The compound has been studied for its effects on enzyme kinetics. It interacts with enzymes involved in metabolic pathways, demonstrating potential as a modulator of enzyme activity. For example, it has been shown to affect the kinetics of certain dehydrogenases and transferases, which are crucial for cellular metabolism .

Antiviral Activity

This compound has also been explored for its antiviral properties, particularly against hepatitis B virus (HBV). Studies suggest that it may inhibit HBV nucleocapsid assembly by binding to specific sites on the core protein, thus preventing viral replication .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antibacterial Efficacy : In a study evaluating various benzamide derivatives, this compound was found to exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism was linked to interference with cell wall synthesis and metabolic disruption.
  • Enzyme Kinetics : A study demonstrated that this compound could modulate the activity of dehydrogenase enzymes in vitro. The compound showed a dose-dependent effect on enzyme kinetics, suggesting potential applications in metabolic disorders .
  • Antiviral Mechanism : Research focusing on HBV revealed that this compound could significantly reduce cytoplasmic HBV DNA levels in infected cells. This effect was attributed to its ability to inhibit nucleocapsid assembly through specific interactions with viral proteins .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
N,N-DiethylbenzamideStructureLacks fluorine; serves as a baseline for comparison
N,N-Dimethyl-4-fluorobenzamideStructureDimethyl substitution affects solubility and reactivity
N-Ethyl-N-methyl-4-fluorobenzamideStructureDifferent alkyl substitutions alter biological activity

The presence of both diethyl groups and a fluorine atom in this compound enhances its lipophilicity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

N,N-diethyl-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c1-3-13(4-2)11(14)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGFTBHFBGGZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395366
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10366-88-8
Record name N,N-diethyl-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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